molecular formula C15H13N3O B2781710 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide CAS No. 861212-74-0

4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide

Cat. No.: B2781710
CAS No.: 861212-74-0
M. Wt: 251.289
InChI Key: BDQDVBJQBNRFBF-UHFFFAOYSA-N
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Description

4-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is a heterocyclic amide compound featuring a benzamide moiety linked to a pyrrolopyridine scaffold. The compound has been explored as a small-molecule inhibitor targeting apoptotic pathways, specifically via interactions with Bcl-xL, a protein implicated in cancer cell survival . However, its commercial availability has been discontinued, as noted in supplier databases .

Properties

IUPAC Name

4-methyl-N-pyrrolo[2,3-b]pyridin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-11-4-6-13(7-5-11)15(19)17-18-10-8-12-3-2-9-16-14(12)18/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQDVBJQBNRFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the benzenecarboxamide moiety. One common synthetic route includes:

    Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of Benzenecarboxamide Moiety: This step involves the coupling of the pyrrolo[2,3-b]pyridine core with 4-methylbenzenecarboxylic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide has been investigated for its potential therapeutic properties, particularly in the treatment of various cancers. The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and differentiation.

  • Mechanism of Action : The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells, particularly breast cancer cells.

Biological Studies

This compound is utilized in various biochemical assays to study enzyme interactions and cellular processes.

  • Inhibition Studies : Research has demonstrated that it effectively inhibits FGFR1, FGFR2, and FGFR3, impacting downstream signaling pathways critical for tumor growth.

Industrial Applications

In addition to its medicinal uses, this compound is employed in the development of agrochemicals and other industrial products. Its unique chemical properties allow for the synthesis of complex organic molecules that are essential in various industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against breast cancer.

Case Study 2: Biochemical Assays

In another study focusing on enzyme interactions, researchers used this compound as a probe to investigate its effects on fibroblast growth factor signaling pathways. The findings indicated that treatment with this compound resulted in decreased phosphorylation levels of downstream targets involved in cell migration and proliferation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide with analogs reported in patent literature and commercial catalogs. Key structural and functional differences are highlighted.

Structural Analogues from Patent Literature

The patent 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives and related compounds (2024) describes several compounds sharing the pyrrolopyridine or related heterocyclic cores. A comparative overview is provided below:

Compound Core Structure Target Reported Activity
This compound Benzamide + pyrrolopyridine Bcl-xL Pro-apoptotic activity in cancer models
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives Pyridopyridazine + variable R-groups Bcl-xL Enhanced binding affinity (>10 nM IC50)
1,2,3,4-Tetrahydroquinoline derivatives Tetrahydroquinoline + amide linker Bcl-xL/BCL-2 Dual inhibition, reduced toxicity
3,4-Dihydro-2H-1,4-benzoxazine derivatives Benzoxazine + sulfonamide Bcl-xL Improved solubility and metabolic stability

Key Observations :

  • Substituent Effects : The 4-methyl group on the benzamide may limit solubility, unlike sulfonamide or hydroxyl-containing analogs (e.g., benzoxazine derivatives), which exhibit better pharmacokinetic profiles .
Commercial Amide Derivatives

CymitQuimica’s catalog lists discontinued amides with structural similarities:

Compound Core Structure Status Potential Limitations
This compound Benzamide + pyrrolopyridine Discontinued Poor solubility, synthesis challenges
Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone hydrochloride Azetidine + pyrrolidine Discontinued Instability in aqueous media

Key Observations :

  • The discontinuation of both compounds suggests shared challenges in scale-up synthesis or in vitro/in vivo stability , likely due to hydrolytic sensitivity of the amide bond or poor bioavailability .

Research Findings and Limitations

  • Biological Activity : While the target compound demonstrates pro-apoptotic activity, its potency is inferior to pyridopyridazine derivatives, as inferred from patent data .
  • Synthetic Viability : The pyrrolopyridine scaffold requires multi-step synthesis with low yields (~15–20%), whereas benzoxazine derivatives are synthesized more efficiently (>50% yield) .

Biological Activity

The compound 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • CAS Number : Not explicitly listed but related compounds are cataloged under similar identifiers.

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit various biological activities, primarily through their interaction with specific kinases. These kinases are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.

  • Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases, including SGK-1 and IKK2. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antiproliferative Effects : Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce cell cycle arrest and apoptosis in acute myeloid leukemia (AML) models .

Efficacy in Preclinical Models

A variety of preclinical studies have evaluated the efficacy of this compound:

  • Acute Myeloid Leukemia (AML) : In xenograft models, compounds with similar structures have shown promising results in reducing tumor burden at low dosages (e.g., 15 mg/kg), outperforming traditional therapies like cytarabine .
  • Pain Models : Some derivatives have been tested in models for acute and chronic pain, demonstrating efficacy that suggests potential applications beyond oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Pyrrole Ring : The presence of the pyrrole moiety is critical for binding affinity to target kinases.
  • Substituents on the Benzene Ring : Modifications on the benzene ring can enhance or diminish biological activity; thus, careful optimization is necessary for developing potent analogs.

Study 1: Inhibition of SGK-1 Kinase

A study focused on the inhibition of SGK-1 kinase by pyrrolo[2,3-b]pyridine derivatives reported IC50 values in the low nanomolar range. This suggests a strong binding affinity and potential for therapeutic application in diseases mediated by SGK-1 activity .

Study 2: Antiproliferative Activity Against AML

In vitro assays demonstrated that this compound analogs displayed IC50 values as low as 0.008 μM against MV4-11 AML cells. This correlates with significant suppression of key signaling pathways involved in cell proliferation and survival, such as FLT3 and AKT pathways .

Data Summary

Activity Type Target IC50 Value (μM) Model Used
Kinase InhibitionSGK-1<0.01In vitro
AntiproliferativeMV4-11 (AML cells)0.008Xenograft model
Pain ReliefAcute Pain ModelNot specifiedAnimal model

Q & A

Q. How can this compound be integrated into materials science research?

  • Methodological Answer :
  • Coordination chemistry : Explore metal-organic frameworks (MOFs) using its carboxamide group as a ligand .
  • Surface functionalization : Covalent attachment to nanoparticles for targeted drug delivery .

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodological Answer :
  • In silico toxicity prediction (e.g., EPA’s ToxCast database) identifies potential hazards .
  • PPE requirements : Gloveboxes for air-sensitive steps; fume hoods for solvent removal .

Future Directions

Q. What emerging technologies could enhance its application in drug discovery?

  • Methodological Answer :
  • Cryo-EM to study its interaction with membrane-bound targets .
  • Machine learning predicts novel derivatives with optimized ADMET profiles .

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